3-(dimethylamino)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide

Medicinal Chemistry Ligand Design Structure-Activity Relationship

Why choose this compound? It's the only benzamide on the market that simultaneously presents furan and thiophene rings on a single ethyl side chain, delivering a geometrically unique, electron-rich 3D scaffold for fragment-based drug discovery. Predicted logP ~3.5 bridges the lipophilicity gap between pure furan and pure thiophene amides, making it an ideal benchmark for ADME profiling. The 3-(dimethylamino) handle offers further derivatization (quaternization, N-oxide formation). Available exclusively through specialized HTS collections; early procurement secures access to novel chemical space not covered by mono-heterocycle screening decks.

Molecular Formula C19H20N2O2S
Molecular Weight 340.44
CAS No. 2097890-56-5
Cat. No. B2881453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(dimethylamino)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide
CAS2097890-56-5
Molecular FormulaC19H20N2O2S
Molecular Weight340.44
Structural Identifiers
SMILESCN(C)C1=CC=CC(=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CS3
InChIInChI=1S/C19H20N2O2S/c1-21(2)15-7-3-6-14(12-15)19(22)20-13-16(17-8-4-10-23-17)18-9-5-11-24-18/h3-12,16H,13H2,1-2H3,(H,20,22)
InChIKeyILMVHSFJLMXBOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 30 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Dimethylamino)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide (CAS 2097890-56-5): A Structurally Unique Furan-Thiophene Hybrid Benzamide for Targeted Procurement


The compound 3-(dimethylamino)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide (CAS 2097890-56-5) is a synthetic, small-molecule benzamide derivative (C19H20N2O2S, MW 340.44 g/mol) characterized by a 3-(dimethylamino)phenyl core and an ethyl linker simultaneously bearing furan-2-yl and thiophen-2-yl rings . It belongs to a broader class of heterocyclic amides investigated for pharmacological potential, yet it occupies a distinct structural niche due to the simultaneous presence of both furan and thiophene on a single ethyl side chain—a motif rarely encountered among commercially available analogs [1]. This structural uniqueness serves as a cornerstone for potential differentiation in medicinal chemistry and chemical biology applications.

Why Simple Heterocyclic Benzamide Substitution is Not Equivalent: The Critical Role of the Furan-Thiophene Hybrid Architecture in 3-(Dimethylamino)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide


Empirical evidence demonstrates that furan- and thiophene-based amide derivatives, despite superficial similarity, exhibit distinct pharmacological and physicochemical classifications driven by electronic properties [1]. General substitution with mono-heterocyclic benzamides (e.g., purely furanyl or thiophenyl derivatives) or regioisomeric variants (e.g., 4-dimethylamino substitution) introduces unpredictable shifts in lipophilicity and molecular recognition, as highlighted by HPLC-based lipophilicity analyses where furan and thiophene subsets partition differently [1]. Furthermore, parallel carboxamide library studies confirm that thiophene-containing amides consistently exhibit higher lipophilicity and divergent antiproliferative activity compared to their furan counterparts, even within highly similar structural series [2]. Therefore, the precise combination of a 3-dimethylamino benzamide core with a geminal furan-thiophene ethyl side chain cannot be considered equivalent to any single heterocycle or regioisomeric analog, directly motivating the quantitative evidence presented below.

Quantitative Differentiation Evidence: 3-(Dimethylamino)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide vs. Closest Structural Analogs


Enhanced Structural Complexity: Dual Heterocycle Architecture vs. Mono-Heterocycle Benzamide Analogs

The target compound differentiates itself from prevalent mono-heterocycle benzamide analogs (e.g., N-(furan-2-ylmethyl)benzamide or N-(thiophen-2-ylmethyl)benzamide derivatives) by incorporating both furan-2-yl and thiophen-2-yl rings on a single chiral ethyl linker. Comparative structural analysis reveals an increase in heavy atom count (25 vs. 18–20 for mono-heterocycle analogs) and topological polar surface area (TPSA, estimated ~60 Ų vs. ~40–50 Ų), suggesting enhanced capacity for directional non-covalent interactions (π-π stacking, hydrogen bonding) without sacrificing drug-likeness (MW remains <500 Da) . This dual-heterocycle architecture is absent in classical H2-antagonist benzamides and frequently procured screening library members, representing a 2-fold increase in heterocyclic diversity within a single scaffold [1].

Medicinal Chemistry Ligand Design Structure-Activity Relationship

Regioisomeric Differentiation: 3-Dimethylamino vs. 4-Dimethylamino Substitution Modulates Electronic and Steric Properties

In contrast to the structurally similar 4-dimethylamino regioisomer (CAS 2742047-60-3), the target compound places the dimethylamino group at the meta position of the benzamide ring. This positional shift alters the electron-donating effect on the amide carbonyl, as evidenced by distinct SMILES notations: CN(C)c1cccc(C(=O)NCC(c2ccco2)c2cccs2)c1 (target) vs. CN(C)c1ccc(C(=O)NCCc2ccc(-c3ccco3)s2)cc1 (4-isomer) . Meta-substitution is predicted to lower the pKa of the dimethylamino group (estimated ~8.3 vs. ~8.5 for para-substituted analog) and reduce the dipole moment, thereby modulating pH-dependent solubility and membrane permeability profiles [1].

Medicinal Chemistry Isosterism Drug Design

Lipophilicity Differentiation: Dual Heterocycle Amide vs. Matched Mono-Heterocycle Pairs

A foundational study on parallel carboxamide libraries demonstrated that thiophene-containing amides consistently exhibit higher lipophilicity (log P) compared to their furan counterparts [1]. The target compound, containing both heterocycles, is predicted to possess an intermediate log P (estimated ~3.5) that bridges the lipophilicity gap between pure furan amides (log P ~2.0–2.5) and pure thiophene amides (log P ~4.0–4.5) [2]. This balanced lipophilicity profile may offer enhanced permeability while maintaining aqueous solubility, a critical advantage over analogs at either extreme of the lipophilicity range.

Physicochemical Property Lipophilicity ADME

Functional Group Differentiation: Dimethylamino vs. Cyano or Halo Substituents at the 3-Position

Replacement of the 3-dimethylamino group with a 3-cyano group yields 3-cyano-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide (CAS 2097883-19-5) [1]. The dimethylamino group serves as an electron-donating substituent (Hammett σ_meta ≈ -0.16), whereas the cyano group is strongly electron-withdrawing (σ_meta ≈ +0.56), leading to fundamentally different electronic profiles and reactivity [2]. This difference impacts the compound's behavior in nucleophilic or charge-transfer contexts, making the target compound more suitable for applications requiring electron-rich aromatic systems.

Chemical Probe Functional Group Reactivity

Potentially Superior Pharmacological Activity Profile Based on Class-Level Electronic Descriptor Modeling

A PLS regression model based on semi-empirical ab initio molecular descriptors of furan and thiophene amide derivatives revealed that pharmacological activity is primarily governed by electron spatial extent (ESE) and molecular polarizability [1]. The target compound's larger molecular volume and extended π-system (due to dual heterocycles) is predicted to yield higher ESE values compared to mono-heterocycle analogs, potentially correlating with enhanced pharmacological activity. However, no direct bioassay data for the target compound are available to confirm this prediction.

QSAR Drug Discovery Molecular Modeling

Optimal Application Scenarios for 3-(Dimethylamino)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide Based on Differentiated Evidence


Lead-Like Fragment Expansion in Kinase and GPCR Drug Discovery Programs

The dual furan-thiophene architecture provides a geometrically unique, three-dimensional scaffold for fragment-based drug discovery (FBDD), particularly for targets such as kinases or GPCRs where π-π stacking and directional hydrogen bonding are critical. The compound's intermediate lipophilicity (predicted log P ~3.5) is within the desirable range for lead-like molecules, and its molecular weight (340.44 Da) falls comfortably within Lipinski's Rule of Five limits. Procurement is justified for fragment expansion libraries targeting novel chemical space not covered by mono-heterocycle screening decks [1].

Chemical Biology Probe Development Requiring Electron-Rich Aromatic Systems

The electron-donating 3-dimethylamino substituent (Hammett σ_meta ≈ -0.16) renders the target compound distinctly electron-rich compared to cyano- or halo-substituted analogs. This property is advantageous for designing probes that engage electron-deficient biological targets (e.g., certain oxidoreductases) or for applications in fluorescent sensor development where intramolecular charge transfer (ICT) characteristics are desired [1].

Physicochemical Property Benchmarking in Heterocyclic Amide Series

The compound's balanced lipophilicity, bridging the gap between pure furan and pure thiophene amide sub-classes, makes it an ideal benchmark for studies correlating log P with membrane permeability, metabolic stability, or non-specific binding. Researchers conducting systematic ADME profiling of heterocyclic amide libraries can use this compound to probe the effects of dual heterocycle incorporation on key drug-like properties, leveraging the existing HPLC-based lipophilicity framework established for furan and thiophene amides [1].

Synthetic Methodology Development for Chiral Heterocyclic Amines

The ethyl linker bearing two different heterocycles constitutes a chiral center (if not racemic), making the compound a valuable substrate for developing asymmetric synthetic methodologies. The presence of the dimethylamino group offers a handle for further derivatization (e.g., quaternization, N-oxide formation), expanding its utility as a synthetic intermediate in medicinal chemistry campaigns [1].

Quote Request

Request a Quote for 3-(dimethylamino)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.